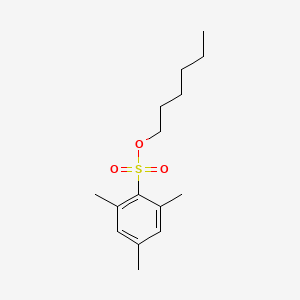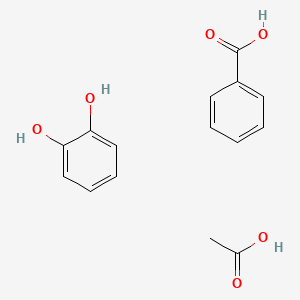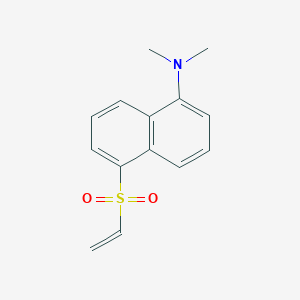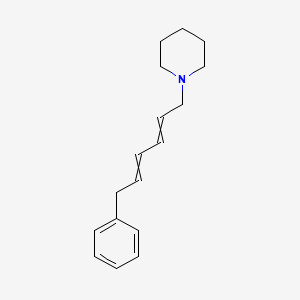
Hexyl 2,4,6-trimethylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl 2,4,6-trimethylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by a hexyl group attached to a benzene ring substituted with three methyl groups and a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexyl 2,4,6-trimethylbenzene-1-sulfonate can be synthesized through a sulfonation reaction. The process typically involves the reaction of 2,4,6-trimethylbenzene (mesitylene) with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group. The resulting sulfonic acid is then esterified with hexanol to form the desired sulfonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hexyl 2,4,6-trimethylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfinates or thiols.
Scientific Research Applications
Hexyl 2,4,6-trimethylbenzene-1-sulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other sulfonate derivatives.
Biology: The compound can be employed in studies involving sulfonate metabolism and enzyme interactions.
Industry: It is used in the formulation of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Hexyl 2,4,6-trimethylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong ionic interactions with positively charged sites on proteins, influencing their activity and function. The hexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Hexyl benzene-1-sulfonate: Lacks the methyl groups on the benzene ring, resulting in different chemical properties.
2,4,6-Trimethylbenzene-1-sulfonate: Does not have the hexyl group, affecting its solubility and reactivity.
Hexyl toluene-4-sulfonate: Has a single methyl group on the benzene ring, leading to variations in its chemical behavior.
Uniqueness
Hexyl 2,4,6-trimethylbenzene-1-sulfonate is unique due to the presence of both the hexyl group and the three methyl groups on the benzene ring. This combination imparts distinct chemical properties, such as enhanced hydrophobicity and specific reactivity patterns, making it valuable for various applications.
Properties
CAS No. |
82965-02-4 |
|---|---|
Molecular Formula |
C15H24O3S |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
hexyl 2,4,6-trimethylbenzenesulfonate |
InChI |
InChI=1S/C15H24O3S/c1-5-6-7-8-9-18-19(16,17)15-13(3)10-12(2)11-14(15)4/h10-11H,5-9H2,1-4H3 |
InChI Key |
KCCXOWQDWKFJDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOS(=O)(=O)C1=C(C=C(C=C1C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyridine, 2-[[1-(2,5-dimethylphenyl)ethyl]sulfonyl]-4-methyl-, 1-oxide](/img/structure/B14428627.png)
![3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide](/img/structure/B14428644.png)





![2,6-Di-tert-butyl-4-[2-(ethylsulfanyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14428679.png)
![Phosphine, [(ethoxydimethylsilyl)methyl]diphenyl-](/img/structure/B14428683.png)

![Butyl {3-[(oxiran-2-yl)methoxy]phenyl}carbamate](/img/structure/B14428686.png)


